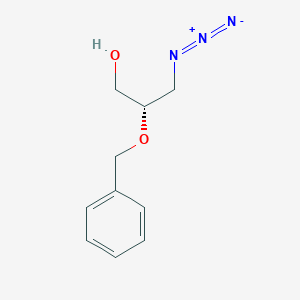![molecular formula C13H10O2S B14407302 [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is a chiral compound that features a unique combination of an oxirane ring and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. The reaction conditions often include the use of anhydrous solvents, low temperatures, and specific reagents such as butyllithium and propionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxirane or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3S)-3-phenyloxiran-2-yl]-methanone
- [(2S,3S)-3-phenyloxiran-2-yl]-benzene
- [(2S,3S)-3-phenyloxiran-2-yl]-pyridine
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is unique due to its combination of an oxirane ring and a thiophene moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H/t12-,13+/m0/s1 |
Clave InChI |
MHMVFBXEHDEXIJ-QWHCGFSZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



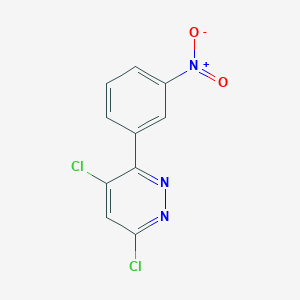
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)



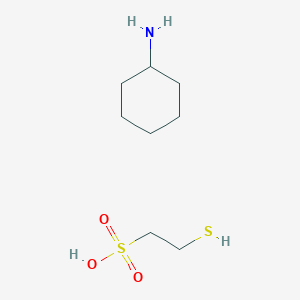
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
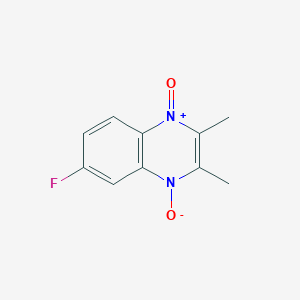
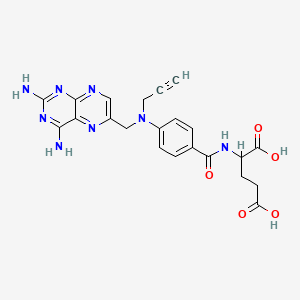
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

